Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate
Description
This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 1,3-oxazolidin-2-one ring at the 4-position. The oxazolidinone moiety is substituted at the (4S)-position with a (1S)-1-methylpropyl (sec-butyl) group, conferring stereochemical complexity. Its molecular formula is C₁₈H₃₀N₂O₄, with a molecular weight of 338.4 g/mol.
Properties
IUPAC Name |
tert-butyl 4-[(4S)-4-[(2S)-butan-2-yl]-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-6-12(2)14-11-22-16(21)19(14)13-7-9-18(10-8-13)15(20)23-17(3,4)5/h12-14H,6-11H2,1-5H3/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIKGJANEWVVAQ-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=O)N1C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=O)N1C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, supported by data tables, case studies, and research findings.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an agonist for certain receptors involved in neurological pathways. Understanding its mechanism is crucial for evaluating its therapeutic potential.
Biological Activities
1. Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit antioxidant properties. These properties are essential in combating oxidative stress associated with various diseases.
2. Neuroprotective Effects
Studies have shown that derivatives of piperidine compounds can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases like Parkinson's disease. The structure of this compound suggests it may have similar effects.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduced oxidative stress | |
| Neuroprotective | Protection against neuronal damage | |
| Receptor Agonism | Potential activation of D2/D3 receptors |
Case Studies
Case Study 1: Neuroprotective Properties
In a study examining the neuroprotective effects of piperidine derivatives, this compound was tested in vitro on neuronal cell lines. Results indicated significant protection against apoptosis induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 2: Antioxidant Evaluation
A comparative study on the antioxidant activities of various piperidine derivatives found that the compound demonstrated a notable ability to scavenge free radicals in cell-free systems. This activity was measured using DPPH and ABTS assays, indicating its potential utility in formulations aimed at reducing oxidative damage.
Research Findings
Recent advancements in structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups within the compound for enhancing biological activity. Modifications to the oxazolidinone structure have been shown to improve receptor binding affinity and selectivity towards D2 and D3 dopamine receptors.
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity The sec-butyl group in the reference compound provides moderate steric bulk compared to the benzyl group (CAS 1217482-15-9), which may reduce membrane permeability due to its aromaticity .
Stereochemical Impact The (4R)-configured sec-butyl analog (CAS 1217447-97-6) demonstrates how stereoinversion at the oxazolidinone position can disrupt target binding, as seen in kinase inhibitor selectivity studies .
Synthetic Accessibility The reference compound’s synthesis likely involves coupling a Boc-protected piperidine with a preformed oxazolidinone, similar to methods in (NaOEt-mediated cyclization) . By contrast, Inavolisib requires multistep functionalization of fused heterocycles, increasing synthetic complexity .
Commercial Viability
- The benzyl-substituted analog (CAS 1217482-15-9) is listed as discontinued, suggesting challenges in scalability or stability , whereas the reference compound’s sec-butyl group may offer better synthetic tractability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
